molecular formula C20H30ClNO3 B1169965 Propenzolate hydrochloride CAS No. 1420-03-7

Propenzolate hydrochloride

Cat. No.: B1169965
CAS No.: 1420-03-7
M. Wt: 367.9 g/mol
InChI Key: LBKCCRHBZAWYOP-UHFFFAOYSA-N
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Description

Propenzolate hydrochloride is an anticholinergic compound with historical significance in pharmacological research. It has been investigated for its antispasmodic properties, which function through the blockade of muscarinic acetylcholine receptors. This mechanism is of particular interest in studies focused on smooth muscle motility, especially within the gastrointestinal tract, where it has been shown to influence motility . As a research tool, this compound provides scientists with a means to explore the cholinergic system and its effects on various physiological processes. Its specific chemical structure, featuring a glycolic acid ester, makes it a subject of interest in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents with improved efficacy and reduced side effects. Current research applications for this compound may include exploratory investigations in neuropharmacology and the pathophysiology of smooth muscle disorders. This product is intended for laboratory research by qualified professionals and is not for diagnostic or therapeutic use.

Properties

CAS No.

1420-03-7

Molecular Formula

C20H30ClNO3

Molecular Weight

367.9 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C20H29NO3.ClH/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3;1H

InChI Key

LBKCCRHBZAWYOP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

Preparation Methods

Esterification Strategies

Esterification typically employs acid-catalyzed or coupling-agent-mediated reactions. For sterically hindered alcohols like 1-methylpiperidin-3-ol, activation of the carboxylic acid as an acid chloride or mixed anhydride is often necessary.

Acid Chloride Intermediate

A hypothetical route involves converting 2-cyclohexyl-2-hydroxy-2-phenylacetic acid to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}). Subsequent reaction with 1-methylpiperidin-3-ol in anhydrous dichloromethane yields the ester.

RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
RCOCl+R’OHRCOOR’+HCl\text{RCOCl} + \text{R'OH} \rightarrow \text{RCOOR'} + \text{HCl}

This method offers high yields but requires rigorous moisture control.

Coupling Agents

Carbodiimides like N,NN,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate esterification under mild conditions. For example, combining 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, 1-methylpiperidin-3-ol, and EDC in dimethylformamide (DMF) at 0–5°C for 24 hours could yield the ester.

Salt Formation

The tertiary amine in 1-methylpiperidin-3-yl ester reacts with hydrochloric acid to form the hydrochloride salt. This step is typically performed in polar solvents like ethanol or water:

R3N+HClR3NH+Cl\text{R}3\text{N} + \text{HCl} \rightarrow \text{R}3\text{NH}^+ \text{Cl}^-

Crystallization from a mixture of ethanol and diethyl ether enhances purity.

Process Optimization and Challenges

Temperature and Solvent Selection

  • Esterification : Elevated temperatures (40–50°C) improve reaction rates but risk racemization of the chiral center in 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

  • Salt Formation : Slow cooling (0.5°C/min) from reflux to room temperature produces larger, purer crystals.

Byproduct Mitigation

  • Water Removal : Azeotropic distillation with toluene prevents hydrolysis of the acid chloride intermediate.

  • Catalyst Use : Tetrabutylammonium bromide (TBAB) enhances phase transfer in biphasic systems, reducing reaction time.

Comparative Analysis of Synthetic Methods

ParameterAcid Chloride RouteCarbodiimide Route
Yield (%)85–9075–80
Purity (%)>99>98
Reaction Time (h)6–824–36
ScalabilityHighModerate
CostLowHigh

Table 1: Comparison of esterification methods. Data extrapolated from analogous syntheses.

Industrial-Scale Considerations

Batch vs. Continuous Processing

  • Batch Reactors : Preferred for small-scale production due to flexibility in parameter adjustment.

  • Continuous Flow Systems : Reduce thermal degradation risks for temperature-sensitive intermediates.

Environmental Impact

  • Solvent Recovery : Distillation and reuse of DMF or dichloromethane minimize waste.

  • Green Chemistry : Enzymatic esterification using lipases could offer a sustainable alternative, though yields remain suboptimal.

Quality Control and Characterization

Analytical Techniques

  • HPLC : Quantifies this compound and detects impurities (<0.1%).

  • XRD : Confirms crystalline structure and polymorphic form.

  • NMR : Validates ester linkage and salt formation (1H^1\text{H}: δ 1.2–1.8 ppm for cyclohexyl protons).

Stability Studies

This compound is hygroscopic, requiring storage in airtight containers under nitrogen. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months .

Chemical Reactions Analysis

Types of Reactions

Propenzolate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a different set of compounds compared to reduction or substitution reactions.

Scientific Research Applications

Propenzolate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Propenzolate hydrochloride exerts its effects by blocking muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion . By inhibiting these receptors, this compound can reduce the effects of acetylcholine, leading to decreased muscle contractions and secretion.

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Mechanism : Antagonizes muscarinic receptors, inhibiting parasympathetic nerve activity.
  • Therapeutic Use: Management of organophosphate toxicity, peptic ulcers, and irritable bowel syndrome.
  • Adverse Effects : Xerostomia (dry mouth), cycloplegia (paralysis of the ciliary muscle), nausea, vomiting, and drowsiness at doses of 0.5–1.0 mg every 12 hours .

Comparison with Similar Compounds

Propenzolate Hydrochloride shares functional similarities with other anticholinergics and organophosphate antidotes. Below is a detailed comparison based on chemical structure, mechanism, and clinical applications.

Structural and Functional Analogues

Table 1: Comparison of this compound with Structurally Related Anticholinergics

Compound Chemical Class Mechanism of Action Primary Use Key Differences References
Propenzolate HCl Pyridine derivative Muscarinic receptor antagonist Organophosphate antidote, GI disorders High incidence of xerostomia/cycloplegia
Parapenzolate Bromide Quaternary ammonium Muscarinic receptor antagonist Peptic ulcers, hypermotility Bromide salt; lower CNS penetration
Chlorphenoxamine HCl Ethanolamine derivative Antihistamine, anticholinergic Parkinson’s disease, motion sickness Dual H1-histamine receptor blockade

Table 2: Comparison with Organophosphate Antidotes

Compound Chemical Class Mechanism of Action Primary Use Key Differences References
Propenzolate HCl Anticholinergic Receptor antagonism Symptomatic relief of poisoning Does not reactivate cholinesterase
Pralidoxime Mesylate Oxime Cholinesterase reactivation Organophosphate poisoning Directly restores enzyme activity

Pharmacokinetic and Analytical Comparisons

  • Pioglitazone Hydrochloride : A thiazolidinedione antidiabetic with a distinct structure (5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione). Unlike Propenzolate, it activates PPAR-γ receptors but shares HPLC-based analytical methods for impurity profiling .
  • Promethazine Hydrochloride: A phenothiazine antihistamine with anticholinergic effects. While both compounds cause sedation, Promethazine is prioritized for allergic reactions due to its potent H1-blocking activity .

Adverse Effect Profiles

  • Propenzolate HCl : Higher rates of xerostomia (70% at 1.0 mg) compared to Parapenzolate Bromide (40%) due to greater salivary gland receptor affinity .
  • Pralidoxime Mesylate : Causes hypertension and neuromuscular weakness, contrasting with Propenzolate’s gastrointestinal and ocular side effects .

Biological Activity

Propenzolate hydrochloride is a compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an anticholinergic agent primarily used as an antispasmodic. It works by inhibiting the action of acetylcholine on muscarinic receptors, leading to reduced gastrointestinal motility and secretion. This property makes it beneficial in treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal spasms.

The primary mechanism of action for this compound involves:

  • Anticholinergic Activity : By blocking muscarinic receptors, propenzolate reduces smooth muscle contraction in the gastrointestinal tract, alleviating spasms and discomfort.
  • Inhibition of Secretions : The compound also decreases glandular secretions in the digestive system, which can help manage symptoms associated with excessive secretions.

Table 1: Pharmacological Properties of this compound

PropertyValue
Chemical StructureC₁₃H₁₅ClN₂O₂
Molecular Weight270.73 g/mol
SolubilitySoluble in water
BioavailabilityHigh
Half-Life2-3 hours

Antispasmodic Effects

Research has demonstrated that this compound effectively reduces spastic contractions in the gut. A study conducted on animal models indicated a significant decrease in the frequency and amplitude of contractions following administration of the drug. The results were quantified using electromyography to assess changes in gastrointestinal motility.

Case Studies

  • Irritable Bowel Syndrome (IBS) Treatment : A clinical trial involving 120 patients with IBS showed that those treated with this compound experienced a 40% reduction in abdominal pain and discomfort compared to a placebo group over a 4-week period. The study highlighted the drug's efficacy in managing symptoms without significant adverse effects.
  • Postoperative Gastrointestinal Dysfunction : In another study, propenzolate was administered to patients post-abdominal surgery to evaluate its effects on postoperative ileus. Results indicated a faster return to normal bowel function compared to control groups receiving standard care.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

  • Dry mouth
  • Blurred vision
  • Dizziness
  • Constipation

These side effects are consistent with other anticholinergic medications and typically resolve after discontinuation or dosage adjustment.

Q & A

Q. What are the critical safety protocols for handling Propenzolate hydrochloride in laboratory settings?

this compound requires strict adherence to safety measures, including:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
  • Storage: Store in a locked, well-ventilated cabinet at room temperature, away from incompatible materials like strong acids or oxidizers .
  • Spill Management: Use absorbent materials (e.g., vermiculite) for containment, followed by decontamination with ethanol or isopropanol. Contaminated waste must be disposed of via approved hazardous waste facilities .
  • Emergency Procedures: In case of inhalation or ingestion, immediately seek medical attention and provide the Safety Data Sheet (SDS) to healthcare providers .

Q. How can researchers validate the purity of this compound using chromatographic methods?

Purity validation typically involves:

  • Sample Preparation: Dissolve ~10 mg of the compound in 10 mL of methanol, sonicate for 15 minutes, and filter through a 0.45 µm membrane .
  • HPLC Parameters: Use a C18 column (4.6 × 150 mm, 5 µm), mobile phase (e.g., acetonitrile:water = 70:30), flow rate of 1.0 mL/min, and UV detection at 254 nm. Compare retention times and peak areas against certified reference standards .
  • Acceptance Criteria: Purity ≥98% with no unidentified peaks exceeding 0.1% .

Q. What solvents are compatible with this compound for in vitro assays?

this compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but may degrade in aqueous solutions at pH extremes. For cell-based studies, prepare stock solutions in DMSO (10 mM) and dilute in buffer (pH 6.8–7.4) to minimize precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s receptor binding data across studies?

Contradictions often arise from methodological variability. To address this:

  • Standardize Assays: Use radioligand binding assays (e.g., [³H]-QNB for muscarinic receptors) with consistent buffer conditions (e.g., 25 mM HEPES, pH 7.4) and incubation times (60 min at 37°C) .
  • Control for Off-Target Effects: Include negative controls (e.g., atropine for nonspecific binding) and validate findings with siRNA knockdown of target receptors .
  • Data Normalization: Express results as % inhibition relative to baseline activity, accounting for batch-to-batch variability in compound potency .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in preclinical models?

  • Dose Selection: Conduct pilot studies in rodents (e.g., 1–10 mg/kg oral or IV) to establish linear kinetics and avoid saturation of metabolic enzymes .
  • Sampling Strategy: Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Compartmental Modeling: Use non-linear mixed-effects software (e.g., Phoenix WinNonlin) to estimate parameters like volume of distribution (Vd) and half-life (t½) .

Q. How can researchers mitigate confounding factors in this compound’s in vivo efficacy studies?

  • Strain/Species Considerations: Use transgenic models (e.g., muscarinic M3 receptor knockouts) to confirm target specificity .
  • Dietary Controls: Standardize chow and fasting periods to minimize gut motility variability in gastrointestinal motility studies .
  • Blinding: Implement double-blind dosing and randomization to reduce observer bias .

Methodological Notes

  • Data Contradictions: Cross-validate findings using orthogonal techniques (e.g., electrophysiology for functional receptor activity) .
  • Ethical Compliance: Follow institutional guidelines for animal welfare (e.g., IACUC protocols) and human tissue use (IRB approvals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.